L-Arabinose, oxime
Description
Contextualizing L-Arabinose within Carbohydrate Chemistry
L-arabinose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. wikipedia.org Unlike many other common sugars that are more abundant in the "D"-form, L-arabinose is the more prevalent enantiomer found in nature. wikipedia.org It is a key constituent of various biopolymers, including hemicellulose and pectin, which are structural components of plant cell walls. wikipedia.orghmdb.ca
In the realm of carbohydrate chemistry, L-arabinose serves as a valuable chiral starting material for the synthesis of other organic compounds, including other sugars. google.com Its specific stereochemistry makes it a useful building block in the asymmetric synthesis of complex molecules. The metabolism of L-arabinose has also been a subject of significant research, particularly the L-arabinose operon in Escherichia coli, which governs the catabolism of this sugar. wikipedia.org
The Oxime Moiety: Significance in Chemical Synthesis and Derivatives
An oxime is a functional group with the general formula R¹R²C=NOH, formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). This moiety is significant in organic synthesis for several reasons. Oximes can serve as intermediates in the synthesis of various nitrogen-containing compounds. juniperpublishers.com They are also used as protecting groups for carbonyl functionalities.
The formation of an oxime from a sugar like L-arabinose introduces a nitrogen atom and a hydroxyl group, creating a new site for chemical modifications. This allows for the generation of a diverse range of sugar derivatives with potential applications in various fields of chemical research. juniperpublishers.com For instance, sugar oximes have been utilized in the synthesis of structurally diverse scaffolds and as precursors for other functional groups. juniperpublishers.com
Historical Development of L-Arabinose Oxime Research
The preparation of pentose (B10789219) oximes, including that of L-arabinose, was described in research dating back to 1975. juniperpublishers.com Early methods focused on the reaction of the parent pentose with hydroxylamine in anhydrous ethanol (B145695) to yield the corresponding oxime. These initial studies laid the groundwork for further investigation into the properties and reactivity of these sugar derivatives.
Subsequent research has explored various aspects of L-Arabinose, oxime. Studies have investigated its structural characteristics, including the existence of syn and anti isomers, both in the solid state and in solution. royalholloway.ac.uk Spectroscopic techniques, such as nuclear magnetic resonance (NMR), have been instrumental in elucidating the conformational preferences of this compound. Furthermore, the enzymatic and chemical transformations of this compound have been a subject of study, highlighting its potential as a substrate in biocatalysis and as a building block in synthetic chemistry. nih.govpsu.edu
Data Tables
Table 1: Physicochemical Properties of L-Arabinose
| Property | Value |
| Molecular Formula | C5H10O5 |
| Molar Mass | 150.13 g/mol wikipedia.org |
| Appearance | Colorless crystals wikipedia.org |
| Melting Point | 164 to 165 °C wikipedia.org |
| Water Solubility | 834 g/1 L (25 °C) wikipedia.org |
Table 2: Selected Research on this compound
| Research Focus | Key Findings |
| Synthesis | Crystalline this compound can be prepared from L-arabinose and hydroxylamine in anhydrous ethanol. |
| Isomerism | Exists as a mixture of syn and anti isomers in solution. royalholloway.ac.uk |
| Enzymatic Acylation | Can be selectively acylated at the O-5 position using lipases and oxime esters as acyl donors. psu.edu |
| Gas Chromatography | The oxime trimethylsilyl (B98337) derivatives of L-arabinose can be analyzed by gas chromatography, showing distinct retention times. core.ac.uk |
| Intermediate in Synthesis | Serves as a precursor in the synthesis of carbocyclic nucleosides. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5978-85-8 |
|---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |
InChI Key |
OKDOWAAKOUUJPX-BHQIHCQQSA-N |
Isomeric SMILES |
C(C(C(C(/C=N\O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=NO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for L Arabinose, Oxime and Its Derivatives
Classical Chemical Synthesis Routes for L-Arabinose Oxime
Traditional methods for synthesizing L-Arabinose, oxime primarily involve the direct reaction of L-Arabinose with hydroxylamine (B1172632) and its salts. These methods are well-established for the preparation of aldoximes from the corresponding aldoses.
Direct Oximation of L-Arabinose with Hydroxylamine
The direct oximation of L-arabinose is a standard method for producing this compound. juniperpublishers.com This reaction is typically carried out by treating L-arabinose with hydroxylamine in a suitable solvent, often anhydrous ethanol (B145695). juniperpublishers.com To facilitate the reaction, free hydroxylamine is generated in situ from hydroxylamine hydrochloride by neutralization with a base like sodium ethoxide. juniperpublishers.com The gradual addition of the free hydroxylamine to the L-arabinose solution is a key step in the process. juniperpublishers.com
The removal of water, both from the solvent and as a byproduct of the reaction, is crucial for driving the equilibrium towards the formation of the oxime and for aiding in its crystallization. This is often achieved by co-evaporation with a solvent such as benzene. While L-arabinose readily forms a crystalline oxime, other pentoses like xylose may yield a syrupy product under similar conditions. juniperpublishers.com
Stereochemical Considerations in Oxime Formation: Syn and Anti Isomers
The formation of oximes from aldehydes or ketones can result in the creation of two geometric isomers, known as syn and anti isomers, arising from the orientation of the hydroxyl group relative to the rest of the molecule. In the case of this compound, the initial crystalline product is often dominated by the anti isomer. juniperpublishers.com However, subsequent crystallizations from the mother liquor can yield a higher proportion of the syn form. juniperpublishers.com This indicates that a mixture of both isomers is typically formed during the reaction. The stereochemical outcome of oximation reactions can be influenced by steric hindrance from bulky substituents on the parent molecule. researchgate.net
| Pentose | Predominant Isomer in Initial Crystals | Isomer in Mother Liquor |
| L-Arabinose | anti juniperpublishers.com | More syn form juniperpublishers.com |
| D-Ribose | syn juniperpublishers.com | - |
| D-Xylose | More anti form (in syrup) juniperpublishers.com | - |
Multi-step Chemical Preparations of L-Arabinose-Derived Oximes (e.g., Riboxime Synthesis from Isopropylidene-α-D-Allofuranose via Oxime Protection)
L-arabinose serves as a starting material in the multi-step synthesis of other important sugar derivatives. For instance, L-arabinose can be a precursor in the synthesis of L-ribose, although this can be a challenging process. google.com One patented method describes the synthesis of riboxime from isopropylidene-α-D-allofuranose, which itself can be derived from arabinose through a series of transformations. google.com This process involves the oxidative degradation of the allofuranose derivative, followed by the protection of the resulting aldehyde group using methoxyamine to form an oxime. google.com The subsequent removal of the isopropylidene protecting group yields riboxime. google.com This multi-step approach highlights the use of oxime formation as a strategic protecting group step in complex carbohydrate synthesis. google.com L-arabinose derivatives are also utilized in the synthesis of other complex molecules like (+)-gabosine F, where an intramolecular cycloaddition of a sugar-derived oxime is a key step. nih.govresearchgate.net
Green Chemistry Approaches in L-Arabinose Oxime Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This trend extends to the synthesis of oximes and the use of sugars like L-arabinose in sustainable catalysis.
Mechanochemical Synthesis Techniques for Oximes
Mechanochemistry, which involves reactions conducted by milling or grinding solid reactants, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. mdpi.comrsc.org This technique has been successfully applied to the synthesis of aldoximes from aldehydes using hydroxylamine and a base like sodium hydroxide. rsc.org The solvent-free nature of mechanochemical synthesis minimizes waste and can lead to high reaction efficiency under mild conditions. mdpi.comrsc.org While not specifically detailed for this compound in the provided context, the general applicability of mechanochemistry to aldehyde-oxime transformations suggests its potential as a green alternative for sugar oxime synthesis. rsc.orgmdpi.com
L-Arabinose as a Catalyst in Sustainable Synthesis (e.g., Quinoxaline (B1680401) Derivatives)
Beyond its role as a reactant, L-arabinose has been explored as a novel, biodegradable, and eco-friendly catalyst. tandfonline.com Recent research has demonstrated the use of L-arabinose to catalyze the synthesis of quinoxaline derivatives. tandfonline.comtandfonline.com Quinoxalines are an important class of heterocyclic compounds with various biological activities. 4science.geacs.org The use of L-arabinose as a catalyst aligns with the principles of green chemistry by replacing potentially toxic or expensive metal-based catalysts. tandfonline.comresearchgate.net This approach highlights the potential for using renewable resources like sugars to promote sustainable chemical transformations. tandfonline.com
Enzymatic Synthesis and Biocatalysis for L-Arabinose Oxime and Related Compounds
The use of enzymes in the synthesis of sugar derivatives offers significant advantages over traditional chemical methods, primarily due to their high selectivity under mild reaction conditions. conicet.gov.ar Biocatalytic approaches for producing this compound, and its derivatives leverage enzymes like lipases and transoximases to achieve specific chemical transformations that are often challenging to perform through conventional chemistry. conicet.gov.arpsu.edu
Regioselective Acylation of L-Arabinose with Oxime Esters via Lipase (B570770) Catalysis
The regioselective acylation of unprotected carbohydrates is a crucial process for synthesizing valuable intermediates. psu.edu Lipases have emerged as effective biocatalysts for this purpose, demonstrating a notable preference for acylating the primary hydroxyl group of various sugars. conicet.gov.arpsu.edu The enzymatic acylation of free pentoses, such as L-arabinose, has been successfully accomplished using oxime esters as acyl donors. psu.edu This method represents the first reported instance of the enzymatic acylation of free pentoses. psu.edu
Research has shown that lipases from Pseudomonas cepacia (PSL) and a commercially available lipase, Novo SP435 (immobilized Candida antarctica lipase B), can effectively catalyze the acylation of L-arabinose. psu.edu In these reactions, oxime esters serve as the acylating agents. psu.edu The selectivity of the acylation process is dependent on the structure of the starting sugar. psu.edu
For L-arabinose, using acetone (B3395972) O-acetyloxime ester as the acyl donor in dry pyridine (B92270) at room temperature with PSL as the catalyst results in the smooth monoacylation at the O-5 position. psu.edu Careful control of the reaction temperature is critical, especially when using moderate or long-chain oxime esters, as higher temperatures can lead to the formation of polyacylated products. psu.edu The use of Novo SP435 lipase allows for monoacylation reactions to proceed efficiently at room temperature. psu.edu The enzymatic transesterification of L-arabinose with laurate esters has also been achieved using Novozym 435, yielding a mix of mono- and diesters. rsc.org
The key findings from lipase-catalyzed acylation of L-arabinose are summarized below.
Table 1: Lipase-Catalyzed Regioselective Acylation of L-Arabinose
| Lipase | Acyl Donor | Solvent | Temperature | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PSL) | Acetone O-acetyloxime ester | Dry Pyridine | Room Temp. | 5-O-acetyl-arabinofuranose | - | psu.edu |
| Pseudomonas cepacia Lipase (PSL) | C4, C10 oxime esters | Dry Pyridine | 0 °C | 5-O-acyl-arabinofuranoses | - | psu.edu |
| Novo SP435 | Oxime esters | - | Room Temp. | Monoacylated products | - | psu.edu |
Exploration of Transoximase Enzymes and Sugar Oxime Substrates
Transoximase enzymes (also known as oximinotransferases, EC 2.6.3.1) were first discovered in 1953 by Yamafuji. kegg.jp These enzymes catalyze the transfer of an oxime group from a donor molecule, such as pyruvate (B1213749) oxime, to an acceptor molecule, like acetone. kegg.jp Their function in biological systems is thought to be part of a potential new biosynthetic pathway for amino acids.
The substrate specificity of transoximases has been found to include simple aldoximes, ketoximes, keto acid oximes, and hexose (B10828440) oximes. The successful preparation of hexose oximes was a critical step that enabled their study as substrates for these enzymes. Following the investigation of transoximases with hexose oximes, interest turned toward pentose oximes, which must be prepared in a pure state to study the enzymes that utilize them as substrates.
The first synthesis of pentose oximes, including L-arabinose oxime, as potential substrates for transoximases was reported in 1975. juniperpublishers.com The method involved reacting the pentose with hydroxylamine in anhydrous ethanol. juniperpublishers.comjuniperpublishers.com L-arabinose yielded a crystalline oxime product. juniperpublishers.comjuniperpublishers.com An investigation into transoximases that act on pentose oximes is considered an interesting area of research that could reveal similarities and differences among various types of transoximases. While D-glucose oxime can act as a substrate for the transoximase from pyruvate oxime, further exploration is needed to fully characterize the activity of these enzymes with L-arabinose oxime and other pentose oximes. kegg.jp
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| L-Arabinose |
| D-Ribose |
| D-Xylose |
| D-Lyxose |
| D-Galactose |
| D-Mannose |
| L-Sorbopyranose |
| D-Fructose |
| D-Glucose |
| Pyruvate oxime |
| Acetone |
| Acetone oxime |
| Hydroxylamine |
| 5-O-acetyl-arabinofuranose |
| 5-O-acyl-arabinofuranoses |
| Vinyl laurate |
Structural Elucidation and Conformational Analysis of L Arabinose, Oxime
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the intricate structural details of L-arabinose oxime, including the identification of its isomers and the confirmation of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification (Syn/Anti) and Anomeric Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different isomers of L-arabinose oxime. In solution, L-arabinose oxime primarily exists as a mixture of acyclic syn-(E) and anti-(Z) isomers. rsc.orgroyalholloway.ac.uk Studies have shown that in an aqueous solution, the mixture consists of approximately 80% syn-(E) and 20% anti-(Z) forms. rsc.org The assignment of these isomers is based on the analysis of proton (¹H) NMR spectra, particularly the chemical shifts and coupling constants of the C1-H proton. royalholloway.ac.uk For instance, in one study, the C1-H proton of the syn isomer appeared at a chemical shift (δ) of 7.30 ppm with a coupling constant (J) of 7.3 Hz, while the anti isomer's C1-H proton was observed at 6.80 ppm with a J value of 5.5 Hz. csic.es
The anomeric configuration (α or β) in the cyclic forms of sugar oximes can also be determined using NMR. creative-proteomics.com The chemical shift of the anomeric proton is indicative of the configuration; typically, the α-anomeric proton resonates at a lower field (further downfield) compared to the β-anomeric proton. creative-proteomics.com For instance, in D-glucose oxime, which exists in equilibrium with its cyclic forms, the α-pyranose and β-pyranose forms can be distinguished alongside the acyclic syn and anti isomers in solution. rsc.org While L-arabinose oxime predominantly exists in its acyclic forms, the principles of anomeric configuration analysis by NMR are applicable to its derivatives that may favor cyclization. rsc.orgpsu.edu Two-dimensional (2D) NMR techniques, such as COSY and NOESY, provide further confirmation of these structural assignments by establishing proton-proton connectivities and spatial proximities. psu.edumdpi.com
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Syn | H-1 | 7.30 | 7.3 |
| Anti | H-1 | 6.80 | 5.5 |
| Data sourced from a study on L-arabinose derived oxime ethers. csic.es |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of L-arabinose oxime and its derivatives. The molecular ion peak ([M]⁺) in the mass spectrum helps to determine the molecular formula. For L-arabinose, the molecular weight is 150.13 g/mol . chemicalbook.comnih.gov High-resolution mass spectrometry (HREIMS) provides highly accurate mass measurements, which can be used to definitively establish the molecular formula of novel derivatives. For example, in the analysis of cimifrigine A, a triterpene with an oxime group, HREIMS was used to determine its molecular formula as C₃₃H₅₃NO₆. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. rsc.org For instance, the analysis of trimethylsilyl (B98337) (TMS) derivatives of L-arabinose by GC-MS shows characteristic fragmentation that aids in its identification. hmdb.ca
Chromatographic Analysis of L-Arabinose Oxime Derivatives
Chromatographic techniques are essential for the separation and analysis of L-arabinose oxime and its derivatives, particularly when dealing with complex mixtures of isomers.
Gas Chromatography (GC) for Acyclic Oxime and Ester Trimethylsilyl Derivatives
Gas chromatography (GC) is a widely used technique for the analysis of volatile carbohydrate derivatives. ajrsp.com To make L-arabinose and its oxime amenable to GC analysis, they are often converted into more volatile trimethylsilyl (TMS) derivatives. rsc.orgcore.ac.uk The derivatization process typically involves an initial oximation step, which converts the aldehyde group to an oxime, followed by silylation of the hydroxyl groups. rsc.orgrestek.com This two-step derivatization is advantageous as it reduces the number of isomers formed from reducing sugars, typically resulting in only two peaks corresponding to the syn and anti forms of the oxime. rsc.org Fully substituted acyclic ester and oxime trimethylsilyl derivatives are prepared using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (B32843) (TMCS). core.ac.uk These derivatives are thermally stable and well-suited for GC-MS analysis, which combines the separation power of GC with the identification capabilities of MS. rsc.orgcore.ac.uk
Retention Behavior and Structure-Retention Relationships in GC
The retention behavior of L-arabinose oxime derivatives in GC is influenced by their molecular structure and the type of stationary phase used in the column. core.ac.uk Quantitative Structure-Retention Relationship (QSRR) studies aim to establish a theoretical link between the molecular structure of analytes and their chromatographic retention. mdpi.comnih.gov In GC, the retention of a compound is related to its volatility and its interactions with the stationary phase. For L-arabinose oxime derivatives, the formation of syn and anti isomers leads to two distinct peaks in the chromatogram. core.ac.uk The relative retention times of these isomers can vary depending on the stationary phase. It is sometimes possible to choose a stationary phase, such as OV-17, where the peaks for the syn and anti isomers coincide, simplifying the chromatogram. core.ac.uk Studies have shown that for the TMS derivatives of D- and L-arabinose, the retention differences between enantiomers are negligible on common stationary phases like OV-17 and QF-1. core.ac.uk
| Stationary Phase | Type |
| OV-1 | Silicone |
| OV-17 | Silicone |
| QF-1 | Silicone |
| XE-60 | Silicone |
| Data sourced from a study on the gas chromatographic analysis of sugars as acyclic oxime and ester trimethylsilyl derivatives. core.ac.uk |
Advanced Structural Studies and Isomerism
Advanced structural studies have provided deeper insights into the isomerism of L-arabinose oxime. In the solid state, D-arabinose oxime (the enantiomer of L-arabinose oxime) has been shown to exist in the acyclic anti-(Z) form. rsc.org However, upon dissolution in an aqueous solution, it isomerizes to an equilibrium mixture of the anti-(Z) and syn-(E) forms. rsc.org This isomerization process is a key characteristic of aldose oximes. The study of L-arabinose containing structures is also relevant in understanding complex biological molecules. For instance, structural studies have been conducted on L-arabinose-containing lipid A and triterpenoid (B12794562) glycosides where L-arabinose is a component. rsc.orgnih.gov Furthermore, research into the L-arabinose metabolic pathway has involved predicting the substrate-binding sites of enzymes like L-arabinose isomerase, which highlights the importance of understanding the structural features of L-arabinose and its derivatives. nih.gov
Investigation of Oxime Geometry (Z/E Isomers) and Interconversion
Research has shown that L-arabinose oxime can exist as both Z and E isomers. juniperpublishers.com In the solid state, D-arabinose oxime, the enantiomer of L-arabinose oxime, has been observed to exist in the acyclic anti-(Z-) form. researchgate.netrsc.org However, upon dissolution in an aqueous solution, it undergoes isomerization to a mixture of the anti-(Z-) and syn-(E-) forms. researchgate.netrsc.org Specifically, in an aqueous solution of D-arabinose oxime, the equilibrium mixture consists of approximately 20% anti-(Z-) and 80% syn-(E-) isomers. researchgate.netrsc.org This interconversion is a dynamic process, and the ratio of the isomers can be influenced by factors such as the solvent and temperature.
The stability of these isomers is attributed to the energetic barrier to rotation around the C=N double bond. stackexchange.com In oximes, this barrier is significantly higher than in imines, allowing for the potential isolation of individual E and Z stereoisomers. stackexchange.com The electronegativity of the oxygen atom in the hydroxyl group of the oxime influences the hybridization of the nitrogen atom, contributing to this increased rotational barrier. stackexchange.com
Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in identifying and quantifying the different isomeric forms of pentose (B10789219) oximes, including L-arabinose oxime. The chemical shifts of the proton attached to the C1 carbon (H-1) are distinct for the syn and anti isomers, allowing for their differentiation and the determination of their relative abundance in solution. For instance, in the NMR spectrum of arabinose oxime in hexadeuterodimethyl sulfoxide, the conversion of the sugar to the oxime results in the appearance of two new doublets corresponding to the H-C=N group of the syn and anti forms.
Table 1: Isomeric Forms of D-Arabinose Oxime
| State | Isomeric Form | Percentage (%) |
| Solid State | anti-(Z)-acyclic | 100 |
| Aqueous Solution | anti-(Z) | 20 |
| Aqueous Solution | syn-(E) | 80 |
| Data derived from studies on D-arabinose oxime. researchgate.netrsc.org |
Influence of Oxime Moiety on Conformational Dynamics and Receptor Binding Interactions
The introduction of the oxime functionality significantly alters the conformational landscape of L-arabinose. Unlike the parent sugar, which exists in a dynamic equilibrium between pyranose and furanose ring forms, as well as an open-chain form, L-arabinose oxime primarily adopts an acyclic, or open-chain, conformation. researchgate.netrsc.org This is a critical distinction, as the cyclic forms are often the biologically active conformations for receptor binding.
The preference for the acyclic form in L-arabinose oxime has profound implications for its interaction with biological receptors that typically recognize the cyclic forms of sugars. The specific geometry of the Z and E isomers of the oxime will present different three-dimensional arrangements of the hydroxyl groups and the carbon backbone to a potential binding site. This can lead to altered binding affinities and specificities compared to the parent L-arabinose.
While direct studies on the receptor binding of L-arabinose oxime are limited, research on related sugar oximes and their interactions with receptors provides valuable insights. For instance, the binding of sugar oximes to receptors is influenced by hydrogen bonding and interactions between the sugar's C-H groups and aromatic rings within the receptor's binding pocket. nih.gov The conformational flexibility or rigidity of the oxime and its derivatives can also play a role in how well it fits into a binding site. unimi.it
Further research, including computational modeling and experimental binding assays, is necessary to fully elucidate the specific receptor binding interactions of the individual Z and E isomers of L-arabinose oxime and to understand how their unique conformational dynamics dictate their biological activity.
Enzymatic and Metabolic Landscape of L-Arabinose and its Oxime Derivatives
L-arabinose, a five-carbon sugar, is a significant component of plant cell wall polysaccharides like hemicellulose and pectin. Its metabolic breakdown by various microorganisms is a key process in the global carbon cycle. This article explores the enzymatic transformations and metabolic pathways of L-arabinose, with a particular focus on the enzymes that could be relevant to the modification or synthesis of its oxime derivatives.
Enzymatic Transformations and Metabolic Pathways Involving L Arabinose and Its Relevance to Oxime Derivatives
Applications of L-Arabinose Biotransformations
Biotransformation processes involving L-arabinose are of significant interest for the production of high-value chemicals and the purification of L-arabinose itself. These enzymatic and microbial methods offer sustainable and efficient alternatives to traditional chemical synthesis.
L-arabinose serves as a key starting material for the biotechnological production of rare sugars, which have valuable applications in the food and pharmaceutical industries. nih.gov The primary enzyme in this process is L-arabinose isomerase (AI), which catalyzes the isomerization of aldose sugars to their corresponding ketose forms. nih.govresearchgate.net
L-arabinose isomerase facilitates the conversion of L-arabinose into L-ribulose. nih.gov Furthermore, this versatile enzyme can also catalyze the isomerization of D-galactose to produce D-tagatose, a low-calorie sweetener. nih.govbeilstein-journals.org The catalytic efficiency of L-arabinose isomerase is typically higher for its natural substrate, L-arabinose, compared to D-galactose. beilstein-journals.org To enhance the production of D-tagatose, research has focused on protein engineering to improve the enzyme's efficiency and thermostability. beilstein-journals.orgnih.gov For instance, elongating the C-terminal of Lactobacillus fermentum L-AI has been shown to significantly enhance its stability and catalytic activity for both L-arabinose and D-galactose. nih.gov
The bioproduction of another rare sugar, L-ribose, can be achieved from L-arabinose through a dual-enzyme system. nih.gov This involves the initial conversion of L-arabinose to L-ribulose by L-arabinose isomerase, followed by the isomerization of L-ribulose to L-ribose catalyzed by mannose-6-phosphate (B13060355) isomerase. nih.govscilit.com Using this co-production method, researchers have achieved high yields of both L-ribose and D-tagatose from pretreated corncob hydrolysate. nih.gov
The relevance of these biotransformations to oxime derivatives is highlighted in enzymatic acylation reactions. Oxime esters can be used as acyl donors in enzyme-catalyzed reactions to selectively acylate pentoses like L-arabinose. uliege.bepsu.edu For example, using a lipase (B570770) from Pseudomonas cepacia in dry pyridine (B92270), L-arabinose can be regioselectively acylated at the primary hydroxyl group (O-5) to form 5-O-acyl-L-arabinofuranoses. psu.edu This demonstrates a chemoenzymatic approach where an oxime derivative facilitates the modification of the sugar backbone.
Table 1: Enzymatic Production of Rare Sugars from L-Arabinose or Related Substrates
| Starting Substrate | Enzyme(s) | Product | Source Organism for Enzyme (Example) |
|---|---|---|---|
| L-Arabinose | L-Arabinose Isomerase (AI) | L-Ribulose | Geobacillus thermodenitrificans |
| D-Galactose | L-Arabinose Isomerase (AI) | D-Tagatose | Geobacillus stearothermophilus beilstein-journals.org |
Commercial production of L-arabinose often involves the hydrolysis of agricultural materials like corn cobs or sugar beet pulp, which results in a complex mixture of various sugars. nih.govscirp.org Separating L-arabinose from these mixtures using traditional methods like chromatography can be costly and complex. Microbial biopurification presents an economical and efficient alternative. nih.gov
This method leverages the metabolic selectivity of certain microorganisms that can consume other sugars present in the mixture (such as glucose, xylose, and galactose) while being unable to utilize L-arabinose. nih.govresearchgate.net This selective fermentation effectively enriches the concentration of L-arabinose in the broth.
A notable example is the use of the yeast strain Pichia anomala Y161. nih.govresearchgate.net This strain was identified after screening numerous yeast strains for its ability to grow on various sugars but not on L-arabinose. The low activity of enzymes required for L-arabinose metabolism in this yeast confirms its suitability for this purification process. nih.gov When P. anomala Y161 is cultured in a medium containing xylose mother liquor—a byproduct of xylitol (B92547) production rich in L-arabinose and other sugars—it consumes the unwanted sugars. nih.govresearchgate.net Through optimization of fermentation conditions such as time, temperature, and substrate concentration, a purity of L-arabinose reaching 86.1% of the total sugar content has been achieved. nih.gov This high-purity L-arabinose can then be easily recovered in crystalline form. nih.gov
This biopurification strategy significantly reduces production costs by utilizing inexpensive feedstock like xylose mother liquor and simplifying the downstream purification process. nih.govscirp.org The principle has also been applied to the production of other related compounds, such as the purification of L-arabitol from xylitol mother liquor using a Bacillus megaterium strain that does not metabolize L-arabitol. koreascience.kr While this process does not directly involve L-arabinose, oxime, it is a critical step in obtaining the high-purity L-arabinose that can then be used as a starting material for the synthesis of derivatives like its oxime.
Table 2: Microbial Biopurification of L-Arabinose
| Microorganism | Feedstock | Selectivity Principle | Achieved Purity |
|---|---|---|---|
| Pichia anomala Y161 | Xylose mother liquor | Inability to metabolize L-arabinose while consuming other sugars (xylose, xylitol, etc.) nih.govresearchgate.net | 86.1% of total sugar nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Arabinose |
| L-Ribulose |
| D-Tagatose |
| D-Galactose |
| L-Ribose |
| 5-O-acyl-L-arabinofuranose |
| Glucose |
| Xylose |
| L-Arabitol |
Advanced Chemical Modifications and Derivatization Strategies of L Arabinose Oxime
Functionalization of Sugar Oximes for Molecular Scaffold Construction
Sugar oximes, including those derived from L-arabinose, are valuable intermediates in the creation of complex molecular architectures. juniperpublishers.comjuniperpublishers.com The oxime functionality provides a versatile handle for a variety of chemical ligations and modifications, allowing for the construction of diverse molecular scaffolds. juniperpublishers.com The inherent chirality and multiple hydroxyl groups of the parent sugar, L-arabinose, combined with the reactivity of the oxime, make it an attractive starting material for generating libraries of structurally diverse compounds. ucl.ac.uk
The functionalization of L-arabinose oxime can be achieved through various reactions targeting either the oxime group itself or the hydroxyl groups of the sugar backbone. For instance, the oxime can undergo O-alkylation or O-acylation to introduce different functionalities. Furthermore, the hydroxyl groups can be selectively protected or activated to allow for subsequent modifications, leading to the development of highly functionalized and stereochemically defined scaffolds. These scaffolds can serve as core structures for the synthesis of peptidomimetics, oligosaccharide analogues, and other complex molecules. juniperpublishers.commdpi.com
One strategy involves using the open-chain form of the sugar oxime as a chiral polyol synthon. ucl.ac.uk This approach allows for the controlled introduction of various substituents, leading to the assembly of unique molecular frameworks that can be further elaborated. The ability to trap the sugar in its open-chain form through oximation is a key advantage for certain synthetic strategies. ucl.ac.uk
The following table summarizes different approaches to functionalizing sugar oximes for the construction of molecular scaffolds:
| Functionalization Strategy | Description | Potential Application |
| O-Alkylation/Acylation of the Oxime | Introduction of various alkyl or acyl groups onto the oxime oxygen, modifying its electronic properties and steric bulk. | Creation of diverse libraries of compounds for screening. |
| Selective Protection of Hydroxyl Groups | Orthogonal protection strategies to differentiate the reactivity of the sugar's hydroxyl groups for regioselective modifications. | Synthesis of complex, multi-functionalized molecules. |
| Oxime Ligation Chemistry | Reaction of the oxime with other functional groups (e.g., aldehydes, ketones) to form larger, more complex structures. juniperpublishers.com | Assembly of peptidomimetics and other macromolecular structures. |
| Conversion to Heterocycles | The oxime functionality can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic rings, such as isoxazolines. juniperpublishers.comjuniperpublishers.com | Development of novel heterocyclic scaffolds for medicinal chemistry. |
Glycosylation Reactions Involving Protected Sugar Oximes for O-N-Linked Disaccharides
A significant application of L-arabinose oxime derivatives lies in the synthesis of O-N-linked disaccharides. These structures, where two monosaccharide units are connected via an O-N glycosidic bond, are of interest as mimics of natural oligosaccharides and as potential bioactive molecules. The synthesis of these disaccharides is often achieved through the glycosylation of a suitably protected sugar oxime, which acts as the glycosyl acceptor. juniperpublishers.comjuniperpublishers.com
The direct glycosylation of sugar oximes has been reported as an effective method for forming the N-O linked saccharide bond. juniperpublishers.com For instance, the use of glycosyl ortho-hexynylbenzoates as glycosyl donors in the presence of a gold(I) catalyst has been shown to successfully glycosylate sugar oximes. juniperpublishers.com The stereochemical outcome of the glycosylation can be influenced by the protecting groups on both the glycosyl donor and the sugar oxime acceptor, as well as the reaction conditions. acs.org
The process typically involves:
Protection of L-arabinose oxime: The hydroxyl groups of L-arabinose oxime are protected to prevent unwanted side reactions and to influence the stereoselectivity of the glycosylation.
Glycosylation: The protected L-arabinose oxime is reacted with an activated glycosyl donor.
Deprotection: The protecting groups are removed to yield the final O-N-linked disaccharide.
A key advantage of this methodology is the ability to construct disaccharides that are not easily accessible through other synthetic routes. The subsequent stereoselective reduction of the interglycosidic oxime bond can lead to the formation of imino-O-disaccharides, further expanding the structural diversity of the resulting molecules. juniperpublishers.comrsc.org
Role of Oxime Moiety in Modulating Reactivity and Selectivity in Organic Synthesis
The oxime functional group plays a crucial role in modulating the reactivity and selectivity of L-arabinose in various organic transformations. numberanalytics.comresearchgate.net The C=N-OH group can influence the outcome of reactions at the anomeric center and other positions on the sugar ring. The oxime can exist as a mixture of E and Z isomers, and in solution, sugar oximes can be in equilibrium between the open-chain form and cyclic glycoside forms. mdpi.comnih.gov This equilibrium can be exploited in different synthetic strategies.
The oxime moiety can act as a directing group, influencing the stereoselectivity of reactions such as reductions or additions to the sugar backbone. Moreover, the N-O bond of the oxime can be cleaved under specific conditions to generate iminyl radicals. researchgate.netrsc.orgnsf.gov These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including cyclizations and additions to π-systems, opening up pathways to complex nitrogen-containing molecules. d-nb.info
The reactivity of the oxime can be fine-tuned by modifying the substituents on the oxime oxygen. For example, oxime ethers and esters exhibit different reactivity profiles compared to the parent oxime. rsc.org This tunability allows for precise control over the desired chemical transformations.
The following table highlights key reactive properties of the oxime moiety in the context of organic synthesis:
| Property | Description | Synthetic Utility |
| Nucleophilicity | The oxime oxygen is nucleophilic and can participate in various substitution and addition reactions. | Introduction of diverse functional groups. |
| Iminyl Radical Formation | Homolytic cleavage of the N-O bond under thermal or photochemical conditions generates iminyl radicals. researchgate.netrsc.orgnsf.gov | Synthesis of nitrogen-containing heterocycles and other complex amines. |
| Cycloaddition Reactions | The C=N bond of the oxime can participate in cycloaddition reactions to form heterocyclic systems. researchgate.net | Construction of novel ring systems. |
| Directing Group Ability | The oxime can influence the stereochemical outcome of reactions at adjacent chiral centers. | Stereoselective synthesis of sugar derivatives. |
L-Arabinose Oxime Derivatives in the Design of Bioconjugates
Oxime ligation is a powerful and widely used chemoselective reaction for the bioconjugation of molecules. juniperpublishers.comjuniperpublishers.com This reaction involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized molecule with a carbonyl compound. L-arabinose, with its reducing end, can be readily converted to its oxime, which can then be used to conjugate it to various biomolecules such as peptides, proteins, and lipids. juniperpublishers.comnih.gov
The chemoselectivity of the oxime ligation is a major advantage, as it can be performed in aqueous media and in the presence of other functional groups, often without the need for protecting groups on the sugar. mdpi.comresearchgate.net This makes it an ideal strategy for the modification of sensitive biological macromolecules. Microwave-assisted synthesis has been shown to accelerate the formation of oxime-linked glycoconjugates, providing a rapid and efficient method for their preparation. mdpi.comresearchgate.net
L-arabinose oxime derivatives can be incorporated into bioconjugates for various purposes, including:
Improving the pharmacokinetic properties of therapeutic peptides and proteins.
Developing targeted drug delivery systems.
Creating novel glycan arrays for studying carbohydrate-protein interactions.
Synthesizing artificial antigens and vaccines. nih.gov
The stability of the resulting oxime linkage to acidic conditions and enzymatic cleavage by glycosidases is another important feature that makes it suitable for biological applications. juniperpublishers.commdpi.com The rate of oxime formation can be enhanced by the use of nucleophilic catalysts such as aniline (B41778) and its derivatives, allowing the reaction to proceed efficiently at neutral pH. researchgate.netnih.gov
Analytical Chemistry Approaches for L Arabinose, Oxime
Development of Quantitative and Qualitative Methods
The development of robust analytical methods is crucial for understanding the behavior and fate of L-Arabinose, oxime. Both chromatographic and spectrometric techniques form the cornerstone of its analysis.
Chromatographic Methodologies (HPLC, GC) for L-Arabinose Oxime and its Metabolites.bch.rohmdb.ca
The analysis of this compound and its metabolites often relies on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). However, the inherent properties of sugars, such as high polarity and low volatility, present significant challenges for these techniques. restek.comrestek.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of sugars. researchgate.net However, traditional reversed-phase columns are often unsuitable for underivatized sugars due to a lack of retention. researchgate.net Specialized columns are therefore necessary. researchgate.net Detection is another challenge as sugars lack a chromophore, making UV detection problematic. restek.comresearchgate.net Refractive Index (RI) detectors are an alternative but are known for lower sensitivity and selectivity. restek.com For instance, L-Arabinose can be analyzed by reverse-phase HPLC with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com
Gas Chromatography (GC): GC analysis of sugars like L-Arabinose requires derivatization to increase their volatility. restek.comajrsp.com A common approach is a two-step process involving oximation followed by silylation to form oxime-trimethylsilyl (TMS) derivatives. bch.ro This method reduces the number of isomers to just two, which can improve the separation of mixtures. restek.com For example, the analysis of L-arabinose as its oxime-TMS derivative has been demonstrated using GC-MS. bch.ro However, the formation of syn and anti isomers can complicate quantification. restek.comcore.ac.uk
The table below summarizes a common derivatization method for GC analysis.
| Derivatization Step | Reagents and Conditions | Purpose |
| Oximation | Dissolve 2 mg of sugar in 200 µL of 40 mg/mL ethylhydroxylaminehydrochloride (EtOx) in pyridine (B92270) and heat at 70°C for 30 min. restek.comrestek.com | To convert the carbonyl group into an oxime, reducing the number of isomers. restek.com |
| Silylation (TMS) | After cooling, add 120 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 30 min. restek.comrestek.com | To replace active hydrogens with TMS groups, increasing volatility for GC analysis. ajrsp.com |
Mass Spectrometry for High-Throughput Analysis and Identification in Complex Mixtures.researchgate.netepdf.pub
Mass Spectrometry (MS), particularly when coupled with GC (GC-MS), is a powerful tool for the identification and high-throughput analysis of this compound in complex mixtures. bch.ro The fragmentation patterns of the derivatized this compound provide structural information, aiding in its identification. core.ac.uk For the oxime-TMS derivatives of pentoses like arabinose, characteristic ions observed in the mass spectrum include m/z 73, 103, 147, 217, and 307. bch.ro
The use of MS detectors is particularly helpful when analyzing unknown mixtures of sugars. restek.com While conventional electron ionization (EI) has been used, the resulting data can sometimes be equivocal. researchgate.net The mass spectra of acyclic derivatives are often easier to correlate with the structure, as abundant ions from carbon-chain cleavages can reveal structural features. core.ac.uk
Challenges in Analytical Characterization of Sugar Oximes
The analysis of sugar oximes like this compound is not without its difficulties. Key challenges include resolving isomers and dealing with interference from the sample matrix.
Isomer Resolution and Quantification.bch.rocore.ac.uk
A significant challenge in the analysis of this compound is the formation of syn and anti isomers during oximation. ajrsp.comcore.ac.uk These isomers can produce two distinct peaks in a chromatogram, which may complicate quantification. restek.com While in some cases a stationary phase can be chosen where the two peaks coincide, this is not always possible. core.ac.uk For example, during the GC-MS analysis of sugar mixtures, it was noted that the peaks of α-arabinose and β-xylose could not be separated. bch.ro
Furthermore, L-arabinose oxime itself can exist in different forms. In the solid state, it exists in the acyclic anti-(Z-) form, but in an aqueous solution, it isomerizes to a mixture of the anti-(Z-) (20%) and syn-(E-) (80%) forms. researchgate.net This equilibrium adds another layer of complexity to its analysis.
Interference from Complex Biological Matrices.mdpi.com
When analyzing this compound in biological samples, the complex matrix can cause significant interference. ajrsp.com For instance, in the determination of fructose (B13574) in serum, the low concentration of the target analyte and interference from serum glucose make the analysis difficult. ajrsp.com To overcome this, sample preparation steps such as protein precipitation are often necessary. ajrsp.com For HPLC analysis, samples are typically filtered through a sterile membrane to remove particulate matter before injection. mdpi.com
Advanced Sample Preparation and Derivatization for Analysis.bch.ro
To address the challenges of analyzing this compound, various sample preparation and derivatization techniques are employed. Derivatization is essential for GC analysis to decrease the polarity and increase the volatility of the sugar molecules. restek.com
A widely used two-step derivatization involves oximation followed by silylation. bch.ro The oximation step, using reagents like hydroxylamine (B1172632) or its derivatives, converts the open-chain aldehyde or ketone group to an oxime. core.ac.uk This is followed by silylation, commonly using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. bch.rorestek.com
The table below outlines a typical derivatization procedure for GC-MS analysis of sugars.
| Step | Procedure |
| 1. Oximation | Dissolve the sugar sample in pyridine containing ethylhydroxylaminehydrochloride and heat. restek.comrestek.com |
| 2. Silylation | Add a silylating agent like BSTFA and heat again. restek.comrestek.com |
| 3. Dilution | Dilute the sample in a suitable solvent like ethyl acetate (B1210297) before injection into the GC-MS. restek.comrestek.com |
It is crucial to perform these reactions under anhydrous conditions, as silylating reagents are sensitive to moisture, which can be challenging since sugars are hygroscopic. restek.comrestek.com
Computational and Theoretical Chemistry Studies of L Arabinose, Oxime
Molecular Modeling and Simulation of L-Arabinose Oxime Structures
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamic behavior of molecules. For L-Arabinose, oxime, these studies focus on determining its most stable geometric and conformational arrangements.
Quantum-chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental for determining the electronic structure and optimized geometry of a molecule. jacsdirectory.commdpi.com These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of the system. DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, are widely used for their balance of computational cost and accuracy in predicting the properties of organic molecules. biointerfaceresearch.comacs.org
For this compound, these calculations yield crucial electronic properties that govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. biointerfaceresearch.comnih.gov Geometric properties such as bond lengths, bond angles, and dihedral angles are optimized to find the molecule's lowest energy structure. jacsdirectory.com
Table 1: Representative Calculated Electronic Properties of a Pentose (B10789219) Oxime Isomer using DFT (B3LYP/6-31G) in a Polarized Continuum Model (PCM) for Water.* (Note: This table is illustrative of typical computational outputs for a molecule of this class, as specific published data for this compound is not available).
| Property | Calculated Value | Unit | Significance |
| Total Energy | -608.87 | Hartrees | Ground state energy of the optimized geometry. |
| HOMO Energy | -6.54 | eV | Related to ionization potential; indicates electron-donating sites. |
| LUMO Energy | 1.21 | eV | Related to electron affinity; indicates electron-accepting sites. |
| HOMO-LUMO Gap | 7.75 | eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.45 | Debye | Measures the overall polarity of the molecule. |
This interactive table is based on representative data from computational studies on similar oxime molecules. biointerfaceresearch.com
This compound is a flexible acyclic molecule with multiple rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. libretexts.org
Force field methods, such as MM3, are computationally efficient and well-suited for exploring the vast conformational space of flexible molecules. bigchem.eu These methods treat molecules as a collection of atoms held together by springs, using a set of parameters to calculate the potential energy based on bond lengths, angles, and torsions. bigchem.eu A systematic search can identify low-energy conformers that can then be further refined using more accurate quantum-chemical methods.
DFT calculations, often combined with a Polarizable Continuum Model (PCM) to simulate the effects of a solvent like water, provide more accurate energies for the conformers identified by force field methods. researchgate.net Experimental studies on the stereoisomer D-arabinose oxime have shown that it exists in an acyclic anti-(Z-) form in the solid state. rsc.org Upon dissolution in water, it isomerizes into a mixture of the anti-(Z-) (20%) and syn-(E-) (80%) forms. rsc.org The E/Z isomerism refers to the configuration around the C=N double bond. Computational studies on other oximes have confirmed that E-isomers are often thermodynamically more stable than their Z-counterparts, with high energy barriers for interconversion at room temperature. mdpi.comnih.gov It is expected that this compound exhibits similar conformational behavior.
Quantum-Chemical Calculations (e.g., DFT, HF) for Electronic and Geometric Properties.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis, FT-IR)
Computational methods are invaluable for predicting spectroscopic properties, which helps in the interpretation of experimental spectra. acs.org DFT calculations can accurately predict vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and NMR chemical shifts. nih.govresearchgate.net
For FT-IR spectra, calculations are performed to determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. nih.gov The predicted frequencies and their intensities can be correlated with experimental peaks to assign specific vibrations to functional groups, such as O-H stretching of the hydroxyl groups, C-H stretching of the alkyl chain, and the C=N stretching of the oxime moiety. jacsdirectory.comscielo.org.za
For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.netchemrxiv.org It calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. scielo.org.za These calculations can confirm the electronic transitions responsible for the observed absorptions.
Table 2: Representative Predicted FT-IR Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p)). (Note: This table is illustrative. Calculated frequencies are often scaled to better match experimental data).
| Frequency (cm⁻¹) (Scaled) | Assignment | Functional Group |
| 3450-3200 | O-H stretching | Polyol -OH, Oxime N-OH |
| 3000-2850 | C-H stretching | CH, CH₂ |
| 1665 | C=N stretching | Oxime |
| 1460 | C-H bending | CH₂ |
| 1100-1000 | C-O stretching | Alcohols |
| 970 | N-O stretching | Oxime |
This interactive table is based on characteristic vibrational frequencies for the functional groups present in the molecule. nih.govnih.gov
Reaction Mechanism Studies and Energetics of Oxime Formation and Transformation
Theoretical chemistry provides deep insight into the step-by-step mechanism of chemical reactions, including the structures of transition states and the associated energy barriers (activation energies). The formation of an oxime from an aldehyde (like the open-chain form of L-arabinose) and hydroxylamine (B1172632) is a classic condensation reaction. numberanalytics.com
Computational studies have explored this mechanism in detail. nih.gov The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde. ic.ac.uk This is followed by proton transfers and the elimination of a water molecule to form the C=N double bond. nih.gov While textbooks often depict a stepwise process, computational models, particularly those including solvent effects, suggest a more concerted pathway where solvent molecules (e.g., water) actively participate in a cyclic transition state to facilitate the necessary proton transfers. ic.ac.uk DFT calculations have shown that a transition state involving an 8-membered ring with two water molecules is energetically favorable for the initial addition step. ic.ac.uk These calculations can also determine the relative energy barriers for different potential pathways, confirming, for example, that attack by the nitrogen atom of hydroxylamine is significantly more favorable than attack by its oxygen atom. ic.ac.uk
Substrate Binding Site Prediction and Enzyme-Ligand Interactions through Computational Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). ijrra.netnih.gov This method is crucial in drug discovery and for understanding biological processes at a molecular level.
The docking process involves preparing the 3D structures of both the ligand and the target enzyme. A grid box is defined around the enzyme's active site, and a docking algorithm systematically samples a large number of orientations and conformations of the ligand within this site. acs.org A scoring function is then used to estimate the binding affinity for each pose, typically in kcal/mol, with more negative scores indicating stronger binding. nih.gov
For this compound, docking could be used to investigate its potential as an inhibitor for enzymes like aldose reductase or as a substrate for isomerases or other sugar-metabolizing enzymes. The results would reveal the likely binding pose and identify key interactions, such as hydrogen bonds between the hydroxyl groups of the sugar oxime and amino acid residues in the enzyme's active site, as well as van der Waals interactions. nih.govnih.gov While specific docking studies on L-arabinose oxime are not widely published, studies on similar sugar derivatives and other oximes show that hydrogen bonding with residues like Tyrosine, Tryptophan, and Aspartate, along with stacking interactions, are critical for stable binding. acs.orgnih.gov
Table 3: Representative Predicted Interactions for this compound Docked into a Hypothetical Enzyme Active Site. (Note: This table is illustrative of typical interactions identified in molecular docking studies of sugar-like ligands).
| Ligand Atom/Group | Enzyme Residue | Interaction Type | Predicted Distance (Å) |
| Oxime N-OH | Aspartic Acid (ASP) | Hydrogen Bond | 2.8 |
| C2-OH | Tyrosine (TYR) | Hydrogen Bond | 3.1 |
| C3-OH | Glutamic Acid (GLU) | Hydrogen Bond | 2.9 |
| C4-OH | Serine (SER) | Hydrogen Bond | 3.0 |
| Polyol Backbone | Tryptophan (TRP) | van der Waals | 3.8 |
This interactive table illustrates the types of non-covalent interactions that are typically predicted in molecular docking simulations. nih.govnih.gov
Research Directions and Future Perspectives in L Arabinose Oxime Research
Advancements in Stereoselective Synthesis Methodologies
The precise control of stereochemistry is paramount in carbohydrate chemistry, as the biological activity of sugar derivatives is highly dependent on their three-dimensional structure. A significant area of research focuses on the stereoselective synthesis of amino sugars via L-arabinose oxime intermediates. One established method involves the regio- and stereoselective transformation of glycosides. jst.go.jp This process typically begins with the regioselective oxidation of a protected sugar to create a ketone intermediate, which is then converted to an oxime. vulcanchem.com Subsequent reduction of the oxime in a stereoselective manner yields an amino-glycoside. jst.go.jp For instance, 4-amino-4-deoxy-L-arabinose has been synthesized using this approach, highlighting the practical application of L-arabinose oxime as a precursor. jst.go.jpvulcanchem.com
Future research directions aim to refine these methodologies. Developing more efficient routes for protected L-arabinose precursors and optimizing protection-deprotection strategies are key challenges. vulcanchem.com There is a growing emphasis on exploring catalytic asymmetric synthesis to improve yield and selectivity, potentially moving away from stoichiometric reagents. vulcanchem.com Furthermore, mechanistic studies, supported by computational models, are crucial for understanding and controlling the stereochemical outcome of reactions like the 1,2-acyloxy shift in related carbohydrate radical systems. acs.org The addition of phosphites to oximes derived from arabinose to create α-aminophosphonates is another area where stereocontrol is critical, often resulting in a mixture of isomers that require separation and detailed characterization. nih.gov
Table 1: Highlights in Stereoselective Synthesis Involving L-Arabinose Derivatives
| Research Focus | Key Findings & Methodologies | Relevant Compounds | Citations |
| Amino Sugar Synthesis | Regioselective oxidation of a glycoside to an oxo-glycoside, followed by oximation and stereoselective reduction of the oxime. | 4-Amino-4-deoxy-L-arabinose | jst.go.jpvulcanchem.com |
| α-Aminophosphonate Synthesis | Nucleophilic addition of phosphites to oximes derived from protected arabinose, leading to isomeric phosphonates. | D-gluco and D-manno isomers of phosphonates | nih.gov |
| Mechanistic Understanding | Use of radical clocks to study the mechanism of 1,2-spin-center shifts in carbohydrate systems, providing evidence for a concerted transition state. | Fluorenylcyclopropyl radical clock derivatives | acs.org |
Novel Biocatalytic Pathways and Enzyme Discovery
Biocatalysis offers a powerful, environmentally friendly alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. The enzymatic production of derivatives from L-arabinose is a burgeoning field. uliege.be Lipases, for example, have been successfully used for the regioselective acylation of free pentoses like L-arabinose, employing oxime esters as acyl donors. psu.eduuliege.be This method represents a significant advance in the enzymatic modification of unprotected sugars. psu.edu
The discovery and engineering of novel enzymes are central to expanding the biocatalytic toolbox. L-arabinose isomerase is a key enzyme that catalyzes the isomerization of L-arabinose to L-ribulose and can also convert D-galactose to D-tagatose, a commercially valuable rare sugar. science.govencyclopedia.pub Research efforts are focused on engineering this enzyme to improve its thermal stability and catalytic efficiency for non-native substrates. science.gov Similarly, transketolase variants are being developed for the one-step, stereoselective synthesis of rare sugars like L-gluco-heptulose from L-arabinose. rsc.org
A particularly innovative frontier is the creation of "designer enzymes" for specific reactions. Researchers have successfully embedded the unnatural amino acid p-aminophenylalanine into a protein scaffold to create an artificial enzyme that catalyzes hydrazone and oxime formation with significantly enhanced efficiency compared to chemical catalysts. rug.nl Furthermore, multi-enzyme, one-pot systems are being developed for the efficient synthesis of complex sugar nucleotides, such as UDP-β-L-arabinose, starting from simple sugars. frontiersin.orgacs.orgnih.gov These systems leverage the substrate diversity of chemical synthesis with the selectivity of enzyme catalysis, simplifying access to important biological building blocks. frontiersin.org The exploration of the L-arabinose metabolic pathway in fungi also provides a rich source for discovering new enzymes like L-arabinose reductase and L-arabinitol dehydrogenase, which could be harnessed for biotechnological applications. nih.gov
Integration of Advanced Analytical and Computational Techniques
The accurate characterization of L-arabinose oxime and its derivatives is crucial for understanding their structure, reactivity, and function. A suite of advanced analytical techniques is employed for this purpose. Gas chromatography-mass spectrometry (GC-MS) is a common method, though it requires derivatization of the sugar oxime, for instance, through silylation (TMS-oximation) or acetylation, to improve volatility. restek.comfrontiersin.org High-performance liquid chromatography (HPLC) is another powerful tool for the analysis and separation of L-arabinose and its derivatives, often using reverse-phase columns with simple mobile phases. sielc.com
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation. rsc.org ¹H NMR studies have been used to determine the conformation of D-arabinose oxime in solution, revealing an equilibrium mixture of syn-(E) and anti-(Z) acyclic forms. rsc.org Such detailed conformational analysis is vital for understanding reactivity and biological interactions. rsc.org
Computational studies are increasingly integrated with experimental work to provide deeper mechanistic insights. ucl.ac.uk For example, computational chemistry has been used to investigate the conformation of the β-d-arabinofuranoside ring and to support experimental findings on reaction mechanisms in carbohydrate systems. acs.org In the broader context of metabolomics, machine learning algorithms are being applied to process the complex data generated by techniques like LC-MS and NMR, improving classification and predictive tasks in the analysis of food components and other biological samples. researchgate.net This integration of high-throughput analytical methods with advanced computational tools promises to accelerate the pace of discovery in L-arabinose oxime research. researchgate.net
Exploring L-Arabinose Oxime in Materials Science (e.g., Polymer Modification)
The unique chemical properties of oximes make them valuable functional groups in materials science. numberanalytics.com Oxime analogues, including those derived from carbohydrates, are utilized as modifiers for polymers and as components in the synthesis of advanced materials. numberanalytics.comjuniperpublishers.com The oxime ligation reaction is a chemoselective process that can occur under mild, pH-neutral conditions, making it ideal for the post-polymerization modification (PPM) of sensitive macromolecules. juniperpublishers.comnih.gov
Researchers have demonstrated the utility of oxime formation in functionalizing degradable polymers like polyoxazinones. nih.gov By synthesizing a polymer backbone containing ketone groups, subsequent reaction with an alkoxylamine derivative yields a stable, oxime-linked functional polymer. nih.gov This modular approach allows for the attachment of various moieties, including fluorophores and bioactive epitopes, thereby tuning the material's properties for specific applications. nih.gov
Furthermore, the polymerization of monomeric oxime derivatives is another route to creating functional polymers. google.com Patents have been granted for processes to create high molecular weight polymeric oximes by polymerizing a monomer where the oxime's hydroxyl hydrogen is temporarily replaced by a blocking group. google.com These polymeric oximes have potential applications as, for example, viscosity-increasing agents. google.com The incorporation of oxime functional groups has also been explored in the development of biosensors. For instance, an oxime can act as a receptor molecule within a polymer matrix, enabling the detection of specific analytes through observable changes in the material's properties, such as a color shift in a polydiacetylene (PDA)-based sensor. mdpi.com
Q & A
Basic: What experimental protocols are recommended for characterizing L-Arabinose oxime in academic research?
Characterization typically involves spectroscopic and chromatographic methods. For structural analysis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to identify functional groups like the oxime moiety. Quantitative analysis can employ UV-spectrophotometry, as demonstrated in enzymatic assays measuring L-arabinose derivatives . High-performance liquid chromatography (HPLC) is recommended for purity assessment, with protocols adapted from studies on L-arabinose metabolism in microbial systems . Safety protocols, such as using gloves and eye protection, should align with OSHA or EN166 standards due to potential irritant properties .
Basic: What safety precautions are critical when handling L-Arabinose oxime in laboratory settings?
L-Arabinose oxime requires precautions against inhalation, skin contact, and ingestion. Use chemical safety goggles, nitrile gloves, and flame-retardant lab coats . Avoid exposure to oxidizing agents or extreme pH conditions, as decomposition may release hazardous byproducts like carbon monoxide . Storage should be in airtight containers at 4°C, with stability data referencing safety sheets .
Advanced: How can response surface methodology (RSM) optimize L-Arabinose oxime biotransformation into arabitol?
RSM is effective for modeling multi-variable processes. For example, a Plackett-Burman design can identify critical factors (e.g., temperature, substrate concentration), followed by a central composite design (CCD) to optimize yields. In arabitol production, parameters like rotation speed (150 rpm), L-arabinose concentration (32.5 g/L), and temperature (28°C) maximized output, validated with R² > 0.93 . This approach minimizes experimental runs while accounting for interactions between variables.
Advanced: How do conflicting results in L-Arabinose metabolic pathway studies arise, and how can they be resolved?
Discrepancies often stem from species-specific enzyme redundancies. For instance, fungi like Trichoderma reesei express multiple dehydrogenases (e.g., xylitol dehydrogenase) that overlap in substrate specificity, complicating pathway analysis . To resolve contradictions, use gene knockout strains or isotopic tracing to isolate enzyme contributions. Comparative transcriptomics under controlled conditions (e.g., L-arabinose induction) can clarify regulatory mechanisms .
Basic: What are the validated methods for quantifying L-Arabinose oxime in biological matrices?
Enzymatic UV assays, adapted from L-arabinose/D-galactose test kits, measure oxime derivatives via NADH/NAD+ cofactor changes at 340 nm . For complex samples (e.g., microbial lysates), combine solid-phase extraction with LC-MS/MS for specificity. Calibration curves should use internal standards like deuterated L-arabinose to correct for matrix effects.
Advanced: What strategies enhance the stability of L-Arabinose oxime under varying experimental conditions?
Stability depends on pH, temperature, and solvent polarity. Avoid aqueous solutions at extremes (pH < 2 or > 9) to prevent hydrolysis. Lyophilization in inert atmospheres (e.g., nitrogen) preserves oxime integrity for long-term storage . For kinetic studies, use buffered systems (pH 6–7) at 4°C, as recommended in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
